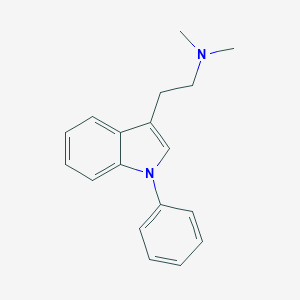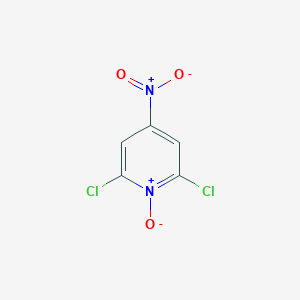
甲基 (2S,3S,4S,5R)-3,4,5,6-四苯甲酰氧基氧杂环己烷-2-羧酸酯
描述
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C34H28O10. It is characterized by its multiple benzoyloxy groups attached to an oxane ring, making it a significant molecule in various chemical and biological studies.
科学研究应用
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate typically involves the esterification of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The process can be summarized as follows:
Starting Material: A suitable oxane derivative.
Reagents: Benzoyl chloride, pyridine.
Conditions: Anhydrous environment, room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products
The major products of these reactions include:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
作用机制
The mechanism by which methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
Methyl 3,4,5,6-tetra-O-acetyl-β-D-glucuronate: Similar in structure but with acetyl groups instead of benzoyloxy groups.
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate: Another acetylated derivative with a different sugar backbone.
Uniqueness
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is unique due to its multiple benzoyloxy groups, which confer distinct chemical properties and reactivity compared to its acetylated counterparts. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
属性
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3/t26-,27-,28-,29+,35?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSADDLHGRKXCS-NPWNUQMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471914 | |
| Record name | Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201789-32-4 | |
| Record name | D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201789-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)




